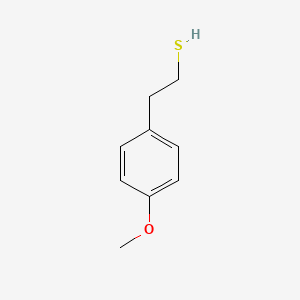

2-(4-Methoxyphenyl)ethanethiol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

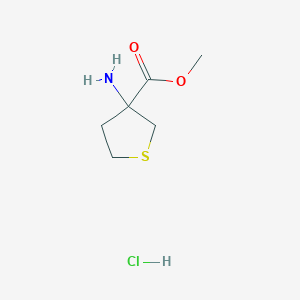

2-(4-Methoxyphenyl)ethanethiol is a chemical compound used as an internal standard in the fluorous biphasic catalysis reaction . It is also used in the preparation of 4-(2-iodoethyl)phenol .

Synthesis Analysis

The synthesis of 2-(4-Methoxyphenyl)ethanethiol involves cyclization of 2-aminothiophenol and 4-methoxybenzaldehyde under microwave irradiation and solvent-free conditions . Other laboratory methods for the synthesis of phenols include ester rearrangement in the Fries rearrangement, rearrangement of N-phenylhydroxylamines in the Bamberger rearrangement, hydrolysis of phenolic esters or ethers, and reduction of quinones .Molecular Structure Analysis

The molecular structure and vibrational frequencies of 2-(4-Methoxyphenyl)ethanethiol have been investigated with ab initio (HF) and density functional theory methods (BLYP, B3LYP, B3PW91, and mPW1PW91) implementing the standard 6–311G (d,p) basis set . A π-type hydrogen bonding between the OH group and the π electron is a crucial factor for the conformational preference of the molecular structure .Scientific Research Applications

Metabolism and Biochemical Transformations

- Estrogenic Properties and Metabolism : Methoxychlor, containing the 4-methoxyphenyl group, is metabolized in vivo into estrogenic products. Studies show the role of hepatic monooxygenases in generating estrogenic metabolites from methoxychlor and its contaminants (Bulger et al., 1985).

- In Vivo Metabolism : The metabolism of 4-bromo-2,5-dimethoxyphenethylamine, a psychoactive phenethylamine, has been studied in rats, revealing insights into the transformation pathways of methoxyphenyl compounds (Kanamori et al., 2002).

Environmental Impact and Degradation

- Environmental Degradation : The dechlorination of methoxychlor in natural environments by environmental bacterial species indicates a significant role in the primary dechlorination of such compounds (Satsuma & Masuda, 2012).

- Metabolism by Human Cytochromes : The metabolism of methoxychlor by human cytochromes P450 highlights the diverse metabolic pathways and interactions with human enzymes (Hu & Kupfer, 2002).

Pharmacological and Toxicological Studies

- Toxicokinetics and Analytical Toxicology : Research on novel NBOMe derivatives, including N-(2-Methoxybenzyl)-substituted phenethylamines, helps in understanding their toxicokinetics, metabolism, and potential toxicological impact (Richter et al., 2019).

Molecular Structure and Chemical Synthesis

- Molecular Structure Analysis : The study of compounds like 1-(4-Methoxyphenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone helps in understanding the molecular structure and properties of related compounds (Kesternich et al., 2010).

properties

IUPAC Name |

2-(4-methoxyphenyl)ethanethiol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12OS/c1-10-9-4-2-8(3-5-9)6-7-11/h2-5,11H,6-7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUUYFVMQRFVQNJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CCS |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Methoxyphenyl)ethanethiol | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-Cyclopropyl-1,3-dimethyl-5-(pyridin-2-ylmethylsulfanyl)pyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2646227.png)

![2-chloro-N'-methyl-N'-[3-phenyl-6-(trifluoromethyl)-1,2,4-triazin-5-yl]acetohydrazide](/img/structure/B2646228.png)

![1-[4-[[1-(Difluoromethyl)imidazol-2-yl]methyl]piperazin-1-yl]prop-2-en-1-one](/img/structure/B2646234.png)

![7-[cis-3-(1-azetidinylmethyl)cyclobutyl]-5-[3-(phenylmethoxy)phenyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine,dihydrochloride](/img/structure/B2646239.png)

![3-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(6-methylpyridin-2-yl)propanamide](/img/structure/B2646242.png)

![3,9-dimethyl-7-(3-phenylpropyl)-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2646246.png)